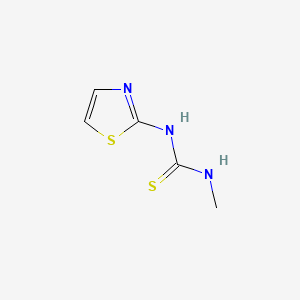

Urea, 1-methyl-3-(2-thiazolyl)-2-thio-

Description

Context of Thiourea (B124793) Derivatives in Organic Synthesis

Thiourea and its derivatives are a versatile class of organosulfur compounds characterized by the presence of a C=S group flanked by two nitrogen atoms. researchgate.net These compounds are structurally analogous to ureas, with the carbonyl oxygen replaced by a sulfur atom. This substitution imparts distinct chemical properties, including differences in bond lengths, bond angles, and reactivity.

In the realm of organic synthesis, thiourea derivatives serve as crucial building blocks for the construction of a wide array of heterocyclic compounds. Their ability to act as nucleophiles, owing to the lone pairs of electrons on the sulfur and nitrogen atoms, facilitates their participation in various cyclization and condensation reactions. The general synthesis of N,N'-disubstituted thioureas often involves the reaction of an amine with an isothiocyanate. For instance, the synthesis of related thiazolyl thiourea derivatives has been achieved by reacting 2-aminothiazole (B372263) with an appropriate isothiocyanate.

The applications of thiourea derivatives are extensive and varied, spanning materials science, agriculture, and pharmacology. Their utility in the synthesis of biologically active molecules has been a significant driver of research in this area.

Significance of the 2-Thiazolyl Moiety in Chemical Structures

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. This structural motif is present in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The presence of the thiazole ring can influence a molecule's physicochemical properties, such as its polarity, solubility, and ability to engage in hydrogen bonding and other non-covalent interactions.

The 2-thiazolyl group, specifically, is a common feature in many pharmacologically active agents. Its ability to act as a bioisostere for other functional groups and to participate in key binding interactions with biological targets has cemented its importance in drug design and discovery. Thiazole-containing compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Overview of Research Trajectories for Urea, 1-methyl-3-(2-thiazolyl)-2-thio-

While extensive research exists for the broader classes of thiourea and thiazole derivatives, specific and detailed investigations focused solely on 1-methyl-3-(2-thiazolyl)-2-thiourea are less prevalent in publicly accessible literature. However, based on the known reactivity and applications of analogous compounds, several research trajectories can be inferred.

Synthesis and Characterization: The primary synthetic route to 1-methyl-3-(2-thiazolyl)-2-thiourea would likely involve the reaction of 2-aminothiazole with methyl isothiocyanate. This straightforward nucleophilic addition reaction is a common method for the preparation of N,N'-disubstituted thioureas.

Table 1: Plausible Synthesis of 1-methyl-3-(2-thiazolyl)-2-thiourea

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Aminothiazole | Methyl isothiocyanate | 1-methyl-3-(2-thiazolyl)-2-thiourea | Nucleophilic Addition |

Detailed characterization of the synthesized compound would be essential to confirm its structure and purity. Standard analytical techniques would be employed for this purpose.

Table 2: Anticipated Analytical Data for 1-methyl-3-(2-thiazolyl)-2-thiourea

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons, the N-H protons, and the methyl group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring, the thiocarbonyl group (C=S), and the methyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=S stretching, and vibrations of the thiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Potential Applications: Research into 1-methyl-3-(2-thiazolyl)-2-thiourea would likely explore its potential biological activities, drawing parallels from structurally similar compounds. Given the established pharmacological profiles of both thiourea and thiazole derivatives, investigations could focus on its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. Furthermore, its properties as a ligand for metal coordination and its potential use in materials science could also be areas of scientific inquiry. The exploration of this compound is part of a broader effort to synthesize and screen novel chemical entities for valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(1,3-thiazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-6-4(9)8-5-7-2-3-10-5/h2-3H,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWPTHKVMMXVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173729 | |

| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19958-78-2 | |

| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 3 2 Thiazolyl 2 Thiourea and Analogues

Direct Synthesis Approaches to N-Alkyl-N'-(2-thiazolyl)thioureas

Direct synthesis approaches typically involve the formation of the thiourea (B124793) linkage by combining a pre-formed thiazole (B1198619) amine with an appropriate isothiocyanate. These methods are often straightforward and provide high yields of the target compounds.

Condensation of 2-Aminothiazoles with Methyl Isothiocyanate

The most common and direct method for synthesizing N-Alkyl-N'-(2-thiazolyl)thioureas is the condensation reaction between a 2-aminothiazole (B372263) derivative and an alkyl isothiocyanate. nih.gov For the specific synthesis of 1-Methyl-3-(2-thiazolyl)-2-thiourea, this involves the reaction of 2-aminothiazole with methyl isothiocyanate.

This nucleophilic addition reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or toluene, often under reflux conditions to ensure the completion of the reaction. nih.gov The reaction mechanism involves the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic carbon atom of the methyl isothiocyanate. A series of thiazolyl-thiourea derivatives have been synthesized using this addition reaction. nih.gov The choice of solvent can be critical; for instance, reactions involving substituted 2-aminobenzothiazoles have been performed in refluxing ethanol (B145695) or pyridine (B92270). semanticscholar.orgmdpi.com

| Reactants | Solvent | Conditions | Product Class | Reference |

| 2-Aminothiazole | Aprotic Solvent (e.g., THF) | Reflux | N-(thiazol-2-yl)-N'-(alkyl)thiourea | nih.govnih.gov |

| Substituted 2-Aminobenzothiazole | Ethanol | Reflux | N-(benzothiazol-2-yl)-N'-(aryl)thiourea | semanticscholar.org |

| 6-Methoxy-2-aminobenzothiazole | Pyridine | 100 °C, 20h | N-(6-methoxybenzothiazol-2-yl)-N'-(aryl)thiourea | mdpi.com |

Reaction of Thiourea with α-Haloketones Containing Thiazolyl Moieties

A less common direct approach involves the reaction of thiourea with an α-haloketone that already incorporates a thiazole ring. This method is a variation of the Hantzsch thiazole synthesis. researchgate.netijsrst.com In this scenario, the thiazole moiety is part of the electrophilic component rather than the nucleophilic thiourea. For example, reacting a hypothetical 2-(2-bromoacetyl)thiazole with N-methylthiourea could theoretically yield a thiazole-substituted iminothiazoline, which could then be rearranged or further reacted to form the desired product. However, this route is not as widely documented as other methods. researchgate.net The classic Hantzsch synthesis typically involves the reaction of thioureas with α-haloketones to form the 2-aminothiazole ring itself. researchgate.netijsrst.comresearchgate.net

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods involve the construction of the thiazole ring from acyclic thiourea precursors or the modification of existing molecular scaffolds to introduce the required functional groups.

Cyclization Reactions for Thiazole Ring Formation from Thiourea Intermediates

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry and represents a primary indirect pathway. ijsrst.combepls.com This method involves the condensation and cyclization of an α-halocarbonyl compound with a thiourea derivative. researchgate.netresearchgate.net To synthesize analogues of 1-Methyl-3-(2-thiazolyl)-2-thiourea, one could start with a substituted thiourea. For instance, reacting N-methylthiourea with an appropriate α-haloketone would yield a 2-(methylamino)thiazole derivative. nih.gov This intermediate can then be further modified if necessary.

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted α-haloketones. nih.govresearchgate.net Numerous protocols have been developed to improve the efficiency and environmental friendliness of this reaction, including the use of microwave irradiation, ionic liquids, and green solvents like water. researchgate.netbepls.comnih.gov

Examples of Hantzsch Synthesis Variations:

| Thiourea Component | Carbonyl Component | Catalyst/Solvent | Product | Reference |

| Thiourea | α-Haloketones | Ethanol, Reflux | 2-Aminothiazoles | researchgate.netijsrst.com |

| Thiourea | Propargyl Bromides | Microwave | 2-Aminothiazoles | bepls.comnih.gov |

| Thiourea | β-Keto Esters (after α-halogenation) | Water, 50°C | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | nih.gov |

| N-Substituted Thiourea | α-Haloketones | Neutral Solvent | 2-(N-substituted amino)thiazoles | researchgate.net |

Modification of Existing Thiourea or Thiazole Scaffolds

This strategy involves chemically altering a pre-existing molecule that contains either the thiourea or the thiazole core. This is one of the most flexible approaches to generating diverse analogues.

A common application of this method is the functionalization of the amino group at the 2-position of the thiazole ring. researchgate.net As described in section 2.1.1, the reaction of 2-aminothiazole with methyl isothiocyanate is a prime example of modifying a thiazole scaffold. nih.gov

Other modifications can include:

Acylation/Sulfonylation: The amino group of a 2-aminothiazole can be first acylated or sulfonylated, followed by subsequent reactions to build the thiourea moiety. researchgate.netexcli.de

Multi-component Reactions: Some synthetic routes utilize multi-component reactions where a thiourea derivative, an aldehyde, and an α-haloketone react in a one-pot synthesis to produce complex thiazole derivatives. bepls.com

Derivatization of Thiourea: One can start with a complex thiourea and then build the thiazole ring onto it. For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea has been reacted with α-bromoketones to yield complex thiazolyl derivatives. nih.gov

Functionalization of the Thiazole Ring: Substituents on the thiazole ring itself can be modified. For instance, a carboxylate group on the thiazole ring can be converted into an amide, which could then be further elaborated. nih.gov

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is crucial for achieving high yields, minimizing reaction times, and ensuring the sustainability of the synthesis. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.

Solvents: A variety of solvents have been employed for the synthesis of thiazoles and thioureas. Ethanol is commonly used for the Hantzsch synthesis. semanticscholar.orgresearchgate.net Aprotic solvents like DMF, THF, and pyridine are often used for condensation reactions with isothiocyanates. nih.govmdpi.com Green chemistry approaches have explored the use of water or polyethylene (B3416737) glycol (PEG-400) as reaction media. bepls.comresearchgate.net

Catalysts and Additives: The Hantzsch synthesis can be catalyzed by both acids and bases. researchgate.net In some cases, reusable catalysts like silica-supported tungstosilisic acid are used. bepls.com For certain thiazole syntheses, Brønsted acids such as isonicotinic acid have been shown to be effective additives. researchgate.net The synthesis of thioureas can also be optimized; for example, using an aqueous polysulfide solution can facilitate the reaction between amines and sulfur. researchgate.net

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux conditions. semanticscholar.orgresearchgate.net The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. nih.govnih.gov

Table of Optimization Parameters:

| Synthetic Step | Parameter | Conventional Method | Optimized/Green Method | Reference |

| Hantzsch Cyclization | Time/Temp | Hours, Reflux | Minutes, Microwave | nih.gov |

| Hantzsch Cyclization | Solvent | Ethanol | Water, PEG-400 | bepls.comresearchgate.net |

| Thiazole Synthesis | Catalyst | None/Stoichiometric | Catalytic Brønsted Acid | researchgate.net |

| Thiourea Synthesis | Solvent | Acetone | Water | researchgate.netorganic-chemistry.org |

By carefully selecting and optimizing these conditions, the synthesis of 1-Methyl-3-(2-thiazolyl)-2-thiourea and its analogues can be performed efficiently and with high purity.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of thiourea derivatives, profoundly influencing reaction rates, yields, and even the chemical structure of the final product. The solvent's properties—such as polarity, proticity, and its ability to dissolve reactants and intermediates—dictate the reaction environment. In the synthesis of N-aryl-N'-alkylthioureas, the solvent can determine whether the desired thiourea is formed or if an alternative cyclization reaction occurs. rsc.orgresearchgate.net

For instance, in a reaction between an amine and an isothiocyanate, a polar protic solvent like ethanol might facilitate the formation of a cyclized 2-aminothiazoline derivative instead of the expected open-chain thiourea. rsc.org Conversely, switching to a less polar or aprotic solvent such as acetonitrile (B52724) can favor the formation of the desired thiourea product by disfavoring the cyclization pathway. rsc.org The selection of an appropriate solvent is therefore essential for directing the reaction toward the intended product with high selectivity and yield.

Research has also explored the use of environmentally benign solvents like water. nih.gov Green chemistry approaches have demonstrated that for certain thiourea syntheses, using water as a medium can be effective, simplifying workup procedures and reducing the reliance on volatile organic compounds. nih.gov

Table 1: Illustrative Effect of Solvent on Thiourea Synthesis Outcome

| Solvent | Solvent Type | Primary Product | Typical Yield of Desired Thiourea | Key Observation |

|---|---|---|---|---|

| Ethanol | Polar Protic | Cyclized Byproduct (e.g., 2-aminothiazoline) | Low to None | Solvent may participate in or catalyze side reactions. rsc.org |

| Acetonitrile | Polar Aprotic | Desired Thiourea | Good to High | Favors the direct reaction pathway over cyclization. rsc.org |

| Water | Polar Protic | Desired Thiourea | Variable | An eco-friendly option, effective for specific reactant combinations. nih.gov |

Catalytic Approaches in Thiourea Synthesis

Catalysis offers a powerful tool for enhancing the efficiency of thiourea synthesis by lowering activation energies, increasing reaction rates, and improving yields under milder conditions. Various catalytic systems, including metal-based, organocatalytic, and biocatalytic approaches, have been developed.

In the synthesis of related thiazole structures, iodine has been used as a catalyst to facilitate the reaction between a thiourea and an α-haloketone, a key step in the widely used Hantzsch thiazole synthesis. nih.gov While not a direct synthesis of the thiourea itself, this highlights the role of catalysts in activating substrates within this chemical class. More advanced and sustainable methods are also emerging. For example, recyclable biocatalysts like cross-linked chitosan (B1678972) hydrogel have been employed for the synthesis of novel thiazole derivatives. mdpi.com These heterogeneous catalysts can offer high yields, mild reaction conditions, and the significant advantage of being easily separated and reused. mdpi.com

Catalyst-free methods are also being developed, often utilizing ultrasonic irradiation or microwave conditions to promote the reaction. nih.govbepls.com These energy sources can accelerate the reaction, leading to shorter synthesis times and often high yields without the need for a chemical catalyst. nih.govbepls.com

Table 2: Comparison of Catalytic vs. Non-Catalytic Synthesis of Thiazole Derivatives

| Method | Catalyst/Condition | Typical Reaction Time | Typical Yield | Advantages |

|---|---|---|---|---|

| Conventional Heating | None | Several hours | Moderate | Simple setup. |

| Catalytic Method | Iodine / Chitosan Hydrogel | 1-3 hours | Good to High | Increased rate, potentially milder conditions, catalyst recyclability. nih.govmdpi.com |

| Ultrasonic Irradiation | None (Energy Input) | 20-30 minutes | High | Rapid, efficient, often catalyst-free. nih.govmdpi.com |

Scalability and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges related to cost, safety, efficiency, and environmental impact. For the synthesis of 1-methyl-3-(2-thiazolyl)-2-thiourea and its analogues, scalability requires moving beyond traditional batch chemistry towards more advanced and sustainable manufacturing technologies.

Continuous-flow synthesis is a prime example of a modern approach that addresses many scalability issues. researchgate.netmdpi.comresearchgate.net By pumping reagents through a heated coil or reactor, flow chemistry allows for precise control over reaction parameters like temperature and residence time. nih.govmdpi.com This leads to better reproducibility, higher yields, and enhanced safety, as only small amounts of material are reacting at any given moment. nih.gov Furthermore, products can often be isolated through simple filtration, minimizing the need for complex purification steps like column chromatography. mdpi.com

Mechanochemical synthesis , which involves conducting reactions in the solid state via grinding or milling, offers another scalable and environmentally friendly alternative. beilstein-journals.orgresearchgate.net This solvent-free approach can lead to quantitative yields and significantly simplifies product isolation. beilstein-journals.orgnih.gov Automated ball milling, for instance, has been shown to produce various thioureas in minutes with yields of 99% or higher. researchgate.net This method avoids the use of bulk solvents, reducing waste and environmental impact. beilstein-journals.orgnih.gov The transition from laboratory-scale manual grinding to industrial-scale milling is a viable path for large-scale production.

Both continuous-flow and mechanochemical methods represent key process chemistry considerations for the efficient, safe, and sustainable industrial production of thiourea derivatives.

Spectroscopic Analysis of 1-methyl-3-(2-thiazolyl)-2-thiourea Currently Unavailable

A comprehensive review of available scientific literature and chemical databases did not yield specific experimental data for the spectroscopic characterization of the compound 1-methyl-3-(2-thiazolyl)-2-thiourea. Detailed research findings, including nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectra, are not publicly available at this time. Consequently, the generation of a detailed article focusing on the molecular structure and conformational analysis of this specific compound, as per the requested outline, cannot be fulfilled.

While general principles of spectroscopic analysis can be applied to predict the expected spectral features of 1-methyl-3-(2-thiazolyl)-2-thiourea, the absence of empirical data prevents a scientifically rigorous and accurate discussion of its specific chemical shifts, coupling constants, and vibrational frequencies.

For context and comparison, spectroscopic data for related compounds and constituent functional groups are well-documented. For instance, the FT-IR spectra of thiourea typically show characteristic peaks for N-H stretching, C-N stretching, and C=S stretching vibrations. Similarly, the ¹H and ¹³C NMR spectra of N-methylthiourea and various thiazole derivatives have been characterized, providing a basis for predicting the types of signals that would be expected for 1-methyl-3-(2-thiazolyl)-2-thiourea. However, the precise electronic environment of each nucleus in the target molecule, which is influenced by the specific arrangement and interaction of all its atoms, cannot be determined without experimental measurement.

Information regarding two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which are used to determine the connectivity of atoms within a molecule, is also contingent on the availability of primary spectral data. Without these initial datasets, a discussion of connectivity assignments for 1-methyl-3-(2-thiazolyl)-2-thiourea would be purely speculative.

Further research and publication of the synthesis and characterization of 1-methyl-3-(2-thiazolyl)-2-thiourea are required before a detailed and accurate spectroscopic analysis can be provided.

Molecular Structure and Conformational Analysis

Spectroscopic Characterization

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Information

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. In the study of thiourea (B124793) derivatives, electron impact mass spectrometry (EI-MS) often reveals the molecular ion peak (M+) as well as characteristic fragment ions. researchgate.net

The fragmentation of thiourea compounds typically involves the successive loss of small functional groups, followed by the decomposition of the heterocyclic rings. researchgate.net For thiazole-containing compounds, fragmentation can be initiated by cleavage within the thiazole (B1198619) ring or at the thiourea moiety. The study of these fragmentation patterns provides valuable information about the stability of different parts of the molecule and the bonds that are most susceptible to cleavage. researchgate.net For instance, in some cases, a rearrangement of the initial molecule is observed, leading to the formation of characteristic fragment ions that can help in distinguishing between isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a compound is characterized by the wavelengths at which it absorbs light, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one.

For thiazole itself, the UV-Vis spectrum shows absorption in the range of 230-240 nm. nist.gov In substituted thiourea derivatives, the presence of chromophoric groups and their interaction within the molecule will influence the absorption maxima. The formation of electron donor-acceptor (EDA) complexes can sometimes be identified by a bathochromic (red) shift in the UV-Vis absorption spectrum upon mixing with another reagent. researchgate.net However, the absence of such a shift can indicate that an EDA complex is not formed under the specific conditions. researchgate.net

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray diffraction techniques.

Single Crystal X-ray Diffraction (SCXRD) Analysis

For thiourea derivatives, SCXRD studies have revealed that the central thiourea fragment often exhibits partial double bond character in the C-N bonds, which can be explained by resonance within this part of the molecule. researchgate.net The planarity of different ring systems and the dihedral angles between them are also determined, providing a complete picture of the molecular geometry. nih.gov

SCXRD analysis provides detailed information on the metrical parameters of the molecule. For example, in a related thiourea derivative, the C=S bond length was found to be 1.663 (2) Å, and the C=O bond length was 1.220 (2) Å. The C-N bond lengths within the thiourea moiety are typically in the range of 1.383 (3) to 1.390 (3) Å, indicating single bond character. nih.gov The bond angles around the sp2 hybridized carbon and nitrogen atoms in the thiourea core are generally close to the ideal value of 120°. nih.gov

The following table presents typical bond lengths and angles for a thiourea derivative, which can be considered analogous to what might be expected for 1-methyl-3-(2-thiazolyl)-2-thiourea.

| Bond | Length (Å) | Angle | **Value (°) ** |

| C=S | 1.663 (2) | N-C-N | 115.40 (17) |

| C-N | 1.383 (3) - 1.390 (3) | C-N-C | 128.81 (17) |

Dihedral angles between different planar fragments of the molecule are also crucial for understanding its three-dimensional shape. For instance, the twist between two aromatic rings connected to a thiourea linker can be quantified by the dihedral angle between their mean planes. nih.gov

The arrangement of molecules in the crystal lattice is determined by intermolecular interactions such as hydrogen bonding and van der Waals forces. In many thiourea derivatives, intermolecular N-H···S hydrogen bonds play a significant role in stabilizing the crystal structure, often leading to the formation of chains or more complex networks. researchgate.net Intramolecular hydrogen bonds, such as N-H···O, can also be present, influencing the conformation of the molecule. researchgate.net

The lattice parameters (a, b, c, α, β, γ) define the size and shape of the unit cell, which is the basic repeating unit of the crystal. The space group describes the symmetry of the crystal lattice. For example, a related compound, 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea, crystallizes in the triclinic space group P-1 with two molecules in the unit cell. researchgate.net Another example shows a compound crystallizing in the monoclinic system with the P21/n space group. nih.gov The packing index, which represents the fraction of the unit cell volume occupied by the molecules, provides insight into the density of the crystal packing. scispace.com

The table below shows representative crystallographic data for a thiourea derivative.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7607(5) |

| b (Å) | 9.8397(9) |

| c (Å) | 12.0920(11) |

| α (°) | 72.899(4) |

| β (°) | 81.833(4) |

| γ (°) | 86.796(5) |

| V (ų) | 648.40(10) |

| Z | 2 |

Conformational Flexibility and Isomerism

The single bonds within the Urea, 1-methyl-3-(2-thiazolyl)-2-thio- molecule allow for considerable conformational flexibility. The relative orientation of the methyl, thiazolyl, and thiourea groups can vary, leading to different rotational isomers or conformers.

For instance, in 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea, the molecule adopts a cis-trans configuration across the thiourea C-N bonds with respect to the positions of the benzothiazole and 4-chlorobenzoyl groups relative to the thiono S atom. nih.gov Similarly, the 4-bromobenzamido and 2-benzothiazolyl moieties in a related compound are in a trans conformation with respect to the N-C bond. iucr.org It is highly probable that Urea, 1-methyl-3-(2-thiazolyl)-2-thio- also exhibits such rotational isomerism, with the relative stability of the different conformers being influenced by steric hindrance and intramolecular interactions.

The planarity of the thiourea fragment can also vary. In some crystal structures of related molecules, the thiourea moiety is nearly coplanar with the attached aromatic rings, suggesting some degree of electronic delocalization. iucr.org

Intramolecular hydrogen bonding can play a crucial role in restricting conformational freedom and stabilizing a particular isomer. While Urea, 1-methyl-3-(2-thiazolyl)-2-thio- itself lacks a strong intramolecular hydrogen bond acceptor like a carbonyl oxygen, the nitrogen atom of the thiazole ring could potentially act as a weak acceptor for an N-H proton of the thiourea linker.

Below is a data table summarizing the key conformational features based on analogous structures.

| Feature | Description | Dihedral Angle (Representative) | Reference Compound |

| C-N Bond Rotation | cis/trans isomerism of substituents relative to the C=S bond | ~180° (trans) | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea iucr.org |

| Planarity | Dihedral angle between the thiourea fragment and the thiazole ring | Small (e.g., 1.94°) | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea iucr.org |

| Intramolecular H-Bonding | Formation of a pseudo-ring | N/A (N-H···O in analog) | 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea nih.gov |

This table provides representative data from closely related compounds to illustrate the likely conformational characteristics of Urea, 1-methyl-3-(2-thiazolyl)-2-thio-.

Computational and Theoretical Studies

Conformational Landscape Exploration

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Exploring this conformational landscape is crucial for understanding a molecule's behavior and properties.

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. A PES scan involves systematically changing specific geometric parameters, such as bond lengths or dihedral angles, and calculating the energy at each step to map out the energy landscape. This allows for the identification of stable conformers (local minima) and the transition states that connect them.

For 1-methyl-3-(2-thiazolyl)-2-thiourea, key conformational degrees of freedom include the rotation around the C-N bonds of the thiourea (B124793) linker. A relaxed PES scan can be performed by fixing the dihedral angle of interest (e.g., Thiazole-N-C-N) at various values (e.g., from 0° to 360° in 10° increments) while allowing all other geometric parameters to relax to their minimum energy values. The resulting energy profile reveals the locations of low-energy conformers and the energy barriers to rotation between them. This information is critical for understanding which shapes the molecule is most likely to adopt.

An MD simulation of 1-methyl-3-(2-thiazolyl)-2-thiourea, typically run for nanoseconds or longer, can reveal how the molecule behaves in a solvent like water. rsc.org Analysis of the simulation trajectory can provide information on:

Conformational Sampling: Identifying the most populated conformational states and the frequency of transitions between them.

Hydrogen Bonding: Characterizing the stability and dynamics of intra- and intermolecular hydrogen bonds.

Solvation Structure: Understanding how solvent molecules arrange around the solute.

Parameters such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation, while the Root Mean Square Fluctuation (RMSF) can highlight which parts of the molecule are the most flexible. nih.gov Such simulations are invaluable for bridging the gap between static quantum chemical models and the dynamic reality of molecules in solution. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For Urea, 1-methyl-3-(2-thiazolyl)-2-thio-, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

The prediction of NMR chemical shifts through computational methods has become a valuable tool in the structural elucidation of chemical compounds. Density Functional Theory (DFT) is a widely used method for this purpose. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the isotropic magnetic shielding tensors, from which the chemical shifts are derived.

The accuracy of the predicted NMR chemical shifts is highly dependent on the chosen computational level of theory, including the functional and the basis set. nih.gov Different functionals, which approximate the exchange-correlation energy in DFT, can yield varying degrees of accuracy. Similarly, the choice of basis set, which describes the atomic orbitals, plays a crucial role. Larger basis sets generally provide more accurate results but at a higher computational cost. nih.gov For molecules like Urea, 1-methyl-3-(2-thiazolyl)-2-thio-, a combination of a functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) would be a common starting point for obtaining reliable NMR chemical shift predictions.

The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The following table provides a hypothetical example of computationally predicted ¹H and ¹³C NMR chemical shifts for Urea, 1-methyl-3-(2-thiazolyl)-2-thio-.

Table 1: Hypothetical Predicted NMR Chemical Shifts (in ppm) for Urea, 1-methyl-3-(2-thiazolyl)-2-thio- This data is illustrative and not based on published experimental or computational results for this specific molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.15 | 35.2 |

| Thiazole (B1198619) C4-H | 7.20 | 118.5 |

| Thiazole C5-H | 6.95 | 112.8 |

| Thiazole C2 | - | 165.4 |

| C=S | - | 180.1 |

| N-H (adjacent to methyl) | 8.50 | - |

| N-H (adjacent to thiazolyl) | 9.80 | - |

Theoretical calculations of vibrational frequencies and their corresponding intensities for infrared (IR) and Raman spectra are instrumental in understanding the molecular vibrations of a compound. These calculations are typically performed using DFT methods, often at the same level of theory as geometry optimization. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

For a molecule like Urea, 1-methyl-3-(2-thiazolyl)-2-thio-, theoretical vibrational analysis can help in the assignment of experimental spectral bands to specific vibrational modes, such as N-H stretching, C=S stretching, and various vibrations of the thiazole ring. It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method. nih.gov

Below is an illustrative table of theoretically calculated vibrational frequencies for key functional groups in Urea, 1-methyl-3-(2-thiazolyl)-2-thio-.

Table 2: Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for Urea, 1-methyl-3-(2-thiazolyl)-2-thio- This data is illustrative and not based on published experimental or computational results for this specific molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450, 3380 | N-H stretching vibrations |

| ν(C-H)thiazole | 3120, 3080 | C-H stretching on the thiazole ring |

| ν(C-H)methyl | 2980 | C-H stretching of the methyl group |

| ν(C=N)thiazole | 1610 | C=N stretching of the thiazole ring |

| δ(N-H) | 1550 | N-H bending vibration |

| ν(C=S) | 1350 | C=S stretching vibration |

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a molecule. Computational methods provide detailed insights into the nature and strength of these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the molecule (the pro-molecule) is greater than or equal to the corresponding sum for the crystal (the pro-crystal).

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.gov This analysis provides a deeper understanding of the nature of the forces holding molecules together in a crystal or a complex.

Reaction Mechanism Elucidation

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the formation of Urea, 1-methyl-3-(2-thiazolyl)-2-thio-. A plausible synthetic route involves the reaction of 2-aminothiazole (B372263) with methyl isothiocyanate.

The reaction mechanism likely proceeds through a nucleophilic addition of the amino group of 2-aminothiazole to the electrophilic carbon atom of the isothiocyanate group of methyl isothiocyanate. This would be followed by a proton transfer to yield the final thiourea product. DFT calculations can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies. This theoretical approach can provide valuable insights into the reaction kinetics and help in optimizing the reaction conditions. The general mechanism for the synthesis of thiourea derivatives often involves the nucleophilic attack of an amine on an isothiocyanate. mdpi.com

Transition State Search for Elementary Reaction Steps

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along the lowest energy path between reactants and products. Locating the transition state is paramount to understanding the mechanism and predicting the rate of a chemical reaction. A transition state is mathematically defined as a first-order saddle point on the potential energy surface (PES), which is a minimum in all directions except for one, which corresponds to the reaction coordinate.

For a molecule like Urea, 1-methyl-3-(2-thiazolyl)-2-thio-, elementary reaction steps could include conformational changes, tautomerization, or participation in intermolecular reactions. The search for the transition state associated with such a step is a computationally intensive process. Various algorithms have been developed for this purpose, including:

Synchronous Transit-Guided Quasi-Newton (STQN) methods: These methods, such as the QST2 and QST3 methods in Gaussian software, require the input of reactant and product structures (and in the case of QST3, an initial guess for the transition state structure). The algorithm then searches for a saddle point that connects these defined minima.

Eigenvector-Following methods: These methods start from a geometry and attempt to walk "uphill" along a specific vibrational mode (the one corresponding to the reaction coordinate) to locate the saddle point.

Dimer method: This method is used to find saddle points without prior knowledge of the final product state. It involves optimizing a "dimer" of two closely spaced geometries on the PES to rotate and find the direction of lowest curvature.

Once a candidate for a transition state structure is located, it must be verified. This is achieved by performing a vibrational frequency calculation. A true first-order saddle point will have exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, confirming that the structure is indeed a transition state connecting the desired reactants and products.

The table below illustrates the typical data generated from a successful transition state search and frequency analysis for a hypothetical reaction step of a thiourea derivative.

| Parameter | Value | Description |

| Optimized TS Geometry | (Coordinates) | The 3D coordinates of all atoms at the saddle point. |

| Energy of TS | (e.g., in Hartrees) | The single-point energy of the transition state structure. |

| Number of Imaginary Frequencies | 1 | A key criterion for confirming a first-order saddle point. |

| Value of Imaginary Frequency | (e.g., in cm⁻¹) | The magnitude of the imaginary frequency. |

| Reaction Coordinate Vector | (Displacements) | The atomic displacements corresponding to the imaginary frequency, illustrating the motion over the transition state. |

Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Computations

Identifying the transition state is only one part of understanding a reaction pathway. To confirm that a located transition state indeed connects the reactants and products of interest, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is defined as the minimum energy path on the potential energy surface in mass-weighted coordinates that connects the transition state to the reactants on one side and the products on the other.

The IRC calculation starts at the transition state geometry and proceeds by taking small steps downhill in both the forward and reverse directions along the reaction coordinate. This traces the path that the reaction would follow if it had infinitesimal kinetic energy.

The key outputs of an IRC calculation are:

The reaction path: A series of molecular geometries along the minimum energy pathway.

The energy profile: A plot of the potential energy as a function of the reaction coordinate. This profile clearly shows the activation energies for the forward and reverse reactions.

By analyzing the geometries at the endpoints of the IRC path, chemists can confirm that the transition state connects the correct reactant and product minima. The shape of the energy profile provides valuable information about the reaction kinetics and thermodynamics.

Below is an example of a data table that would be generated from an IRC computation for a hypothetical elementary reaction.

| Reaction Coordinate (s) | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., Bond Length in Å) |

| -2.0 (Reactant side) | 1.2 | 2.50 |

| -1.0 | 8.5 | 2.10 |

| 0.0 (Transition State) | 15.0 | 1.85 |

| 1.0 | 7.3 | 1.60 |

| 2.0 (Product side) | 0.0 | 1.45 |

This table shows the change in energy and a key bond length as the reaction progresses from the reactant side (negative reaction coordinate) through the transition state to the product side (positive reaction coordinate).

Coordination Chemistry of 1 Methyl 3 2 Thiazolyl 2 Thiourea As a Ligand

Ligand Characteristics and Coordination Modes

The coordination behavior of MTT is dictated by the electronic and steric properties of its constituent functional groups: the thiourea (B124793) group and the thiazole (B1198619) ring. These groups provide multiple potential binding sites, leading to a range of coordination modes.

The thiourea fragment, -NH-C(S)-NH-, is a well-established coordinating group in ligand chemistry. mdpi.com Its coordination versatility stems from the presence of both nitrogen and sulfur atoms, which can act as Lewis bases. nih.gov Typically, thiourea and its derivatives coordinate to metal ions through the soft sulfur atom of the thiocarbonyl group (C=S). mdpi.com This is the most common binding mode, resulting in monodentate coordination. mdpi.com

The thiazole ring in the MTT structure introduces an additional coordination site: the endocyclic imine nitrogen atom (N-thiazole). jmaterenvironsci.comscispace.com Thiazole and its derivatives are known to form stable complexes with a variety of transition metals. dntb.gov.ua The complexing ability of thiazoles with borderline acids like Ni(II) and soft acids such as Pd(II) and Pt(II) often involves bonding to the endocyclic imine nitrogen atom rather than the thiazole's thioether sulfur atom. jmaterenvironsci.com The participation of this nitrogen atom is crucial as it allows the MTT ligand to act as a bidentate chelating agent, forming a five-membered ring with the metal center by coordinating through both the N-thiazole and the S-thiourea atoms.

The combination of donor sites in MTT allows for at least three primary coordination modes:

Monodentate: The ligand can bind to a metal center solely through the sulfur atom of the thiourea group. This is a common mode for simple thiourea derivatives. mdpi.comresearchgate.net

Bidentate (N,S-chelation): The ligand can form a chelate ring by coordinating simultaneously through the thiourea sulfur atom and the thiazole ring's imine nitrogen atom. jmaterenvironsci.com This mode is observed in complexes with metals that favor chelation, such as Pd(II) and Pt(II). jmaterenvironsci.com

Bridging: The MTT ligand can bridge two or more metal centers. This is particularly evident in copper(I) complexes, where the sulfur atom of the thiourea group can act as a bridging atom. For instance, the complex formed between MTT and copper(I) iodide features a one-dimensional chain structure where the sulfur atom bridges copper centers, which are also bridged by iodide ions. daneshyari.comwm.edu

The specific coordination mode adopted depends on several factors, including the identity of the metal ion, the counter-ion present, the stoichiometry of the reaction, and the solvent system used.

Synthesis and Characterization of Metal Complexes

MTT has been used to synthesize a range of complexes with various transition metal ions. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

MTT and its analogues have been successfully complexed with a variety of transition metals.

Copper(I): The coordination of MTT with copper(I) halides has been investigated. The reaction of MTT with copper(I) iodide (CuI) yields a product with a 1:1 metal-to-ligand stoichiometry. daneshyari.comwm.eduresearchgate.net

Nickel(II): Ni(II) complexes with related N-substituted-(thiazol-2-yl)thiourea ligands have been prepared. jmaterenvironsci.com These syntheses typically yield complexes with a 1:2 metal-to-ligand ratio, formulated as [Ni(L)₂]. jmaterenvironsci.com In solution, Ni(II) complexes of thiourea derivatives can exist in equilibria involving tetrahedral, square planar, and octahedral geometries. researchgate.net

Palladium(II) and Platinum(II): The synthesis of Pd(II) and Pt(II) complexes with analogous N-allyl-N'-(4-methylthiazol-2-yl)thiourea has been reported. jmaterenvironsci.com These metals, with a d⁸ electron configuration, readily form square-planar complexes with the general formula [M(L)₂] or [M(HL)Cl₂], where the ligand acts as a bidentate N,S-donor. jmaterenvironsci.comnih.govnih.gov

Copper(II): Bivalent copper(II) complexes with structurally similar thiazole-thiourea Schiff base ligands have been synthesized by reacting the ligand and the metal salt in a 2:1 molar ratio in an ethanolic medium. nih.gov

Cobalt(III): Octahedral Co(III) complexes with thiazole-containing ligands have been synthesized. biointerfaceresearch.comresearchgate.net The preparation often involves refluxing the ligand with a Co(II) salt, which undergoes oxidation to Co(III) in the presence of the ligand, resulting in stable complexes like [Co(L)₂]⁺. biointerfaceresearch.com

The stoichiometry and geometry of the metal complexes of MTT are determined using various analytical and spectroscopic techniques, including elemental analysis, IR and NMR spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

The coordination of MTT to a metal ion typically results in observable shifts in the IR and NMR spectra. For instance, a downward shift in the C=S stretching vibration in the IR spectrum indicates coordination through the sulfur atom. jmaterenvironsci.com Similarly, changes in the chemical shifts of the thiazole ring protons in the ¹H NMR spectrum suggest the involvement of the thiazole nitrogen in bonding. jmaterenvironsci.com

The resulting geometries are highly dependent on the metal ion:

Copper(I): The CuI complex with MTT, [CuI(MTT)], exhibits a 1D polymeric chain structure. The geometry around each copper center is distorted tetrahedral, with the metal being coordinated to two iodine atoms and two sulfur atoms from bridging MTT ligands. daneshyari.comwm.edu This results in a structure composed of corner-sharing Cu₂(μ-I)₂ and Cu₂(μ-S)₂ rhomboid units. daneshyari.comwm.edu

Nickel(II), Palladium(II), Platinum(II): For these d⁸ metal ions, a square-planar geometry is commonly observed for 1:2 (metal:ligand) complexes. jmaterenvironsci.comnih.gov In these cases, MTT acts as a bidentate N,S-chelating ligand. jmaterenvironsci.com Magnetic moment measurements help confirm the geometry, with square-planar Ni(II) complexes being diamagnetic. jmaterenvironsci.com

Cobalt(III): Co(III) complexes with related bidentate ligands typically exhibit an octahedral geometry, with the cobalt ion coordinated to three ligand molecules or a combination of ligands and other coordinating species. biointerfaceresearch.commdpi.com

The following table summarizes the typical coordination behavior of 1-methyl-3-(2-thiazolyl)-2-thiourea and related ligands with various transition metal ions.

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Geometry | Coordination Mode of Ligand |

|---|---|---|---|

| Cu(I) | 1:1 | Distorted Tetrahedral (in polymer) | Bidentate, Bridging (S) daneshyari.comwm.edu |

| Cu(II) | 1:2 | Square Planar nih.gov | Bidentate (N,S) |

| Ni(II) | 1:2 | Square Planar jmaterenvironsci.com | Bidentate (N,S) jmaterenvironsci.com |

| Pd(II) | 1:2 | Square Planar jmaterenvironsci.com | Bidentate (N,S) jmaterenvironsci.com |

| Pt(II) | 1:2 | Square Planar jmaterenvironsci.com | Bidentate (N,S) jmaterenvironsci.com |

| Co(III) | 1:2 | Octahedral biointerfaceresearch.com | Bidentate (N,S) |

Spectroscopic Characterization of Metal Complexes (e.g., Electronic Spectroscopy, EPR Spectroscopy)

The coordination of 1-Methyl-3-(2-thiazolyl)-2-thiourea to metal centers induces significant changes in the spectroscopic properties of both the ligand and the metal ion. Electronic and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools to probe the geometric and electronic structures of the resulting metal complexes.

Electronic Spectroscopy: The electronic spectra of MTHTU complexes provide valuable information about the d-orbital splitting in the metal center and the nature of the metal-ligand bonds. The ligand itself exhibits intra-ligand π-π* and n-π* transitions. Upon coordination, new bands corresponding to d-d transitions and charge transfer (CT) transitions, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may appear.

For instance, in complexes of transition metals like copper(II), nickel(II), and cobalt(II), d-d transitions are typically observed in the visible region of the spectrum. The position and intensity of these bands are indicative of the coordination geometry around the metal ion. For example, octahedral Ni(II) complexes of similar thiourea derivatives often display three spin-allowed transitions, whereas tetrahedral complexes show different spectral features. In the case of Cu(II) complexes of a related Schiff base ligand containing a thiazole moiety, observed d-d transition bands suggested a distorted octahedral geometry. ijper.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum of a Cu(II) complex of a thiazole-containing Schiff base ligand has been shown to provide information about the coordination environment and the nature of the metal-ligand bonding. ijper.org The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) obtained from the spectra can help in determining the geometry of the complex and the degree of covalency in the metal-ligand bonds. For many thiourea-based Cu(II) complexes, the observed trend of g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is typical for square-planar or tetragonally distorted octahedral geometries.

Below is a representative table of electronic spectral data for complexes of a similar thiourea derivative, N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene)hydrazinecarboxamide (L), which can serve as a model for what might be expected for MTHTU complexes. ijper.org

| Complex | λmax (nm) | Assignment | Proposed Geometry |

| [Cu(L)₂] | 480, 620 | d-d transitions | Distorted Octahedral |

| [Co(L)₂] | 490, 650 | d-d transitions | Octahedral |

| [Ni(L)₂] | 470, 630 | d-d transitions | Octahedral |

| [Zn(L)₂] | 380 | LMCT | Tetrahedral |

Single Crystal X-ray Diffraction of Coordination Compounds

Thiourea derivatives can coordinate to metal ions in several ways: as a neutral monodentate ligand through the sulfur atom, as a bidentate ligand through both sulfur and a nitrogen atom, or as a bridging ligand. mdpi.com The presence of the thiazole ring in MTHTU introduces an additional potential coordination site through the thiazole nitrogen atom.

In the crystal structures of related thiourea complexes, coordination is frequently observed through the sulfur atom of the thiourea moiety. mdpi.com For instance, in complexes of N-Phenylmorpholine-4-carbothioamide, monodentate coordination via the sulfur atom was observed. mdpi.com However, bidentate N,S-coordination is also common, leading to the formation of stable chelate rings. nih.gov The specific coordination mode adopted by MTHTU will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

A hypothetical crystal structure of a metal complex with MTHTU could reveal a five- or six-membered chelate ring if the ligand coordinates in a bidentate fashion through the thiourea sulfur and the thiazole nitrogen. The bond lengths between the metal and the donor atoms would provide insight into the strength of the coordination bonds.

The table below summarizes typical coordination modes observed in metal complexes of various thiourea derivatives, which can be extrapolated to predict the behavior of MTHTU.

| Ligand Type | Metal Ion | Coordination Mode | Reference |

| N-Phenylmorpholine-4-carbothioamide | Pd(II), Pt(II) | Monodentate (S-coordination) | mdpi.com |

| Benzyl-triazolyl thiourea | Ru(II), Ir(III) | Bidentate (N,S-chelation) | nih.gov |

| 1-(4-methylpyridin-2-yl)thiourea | - | Forms hydrogen-bonded dimers in the solid state | researchgate.net |

| 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea | Pt(II) | Bidentate (N,S-chelation) | researchgate.net |

Influence of Substituents on Ligand Behavior and Complex Stability

The substituents on the thiourea backbone play a crucial role in modulating the electronic properties of the ligand, which in turn affects its coordination behavior and the stability of the resulting metal complexes. In 1-Methyl-3-(2-thiazolyl)-2-thiourea, the methyl and thiazolyl groups have distinct electronic effects.

The methyl group (-CH₃) is an electron-donating group. By increasing the electron density on the adjacent nitrogen atom, it can enhance the σ-donating ability of the thiourea moiety, potentially leading to stronger metal-ligand bonds and more stable complexes.

Studies on other substituted thiourea ligands have shown that electron-withdrawing substituents can influence the preferred coordination mode. waikato.ac.nz For example, the presence of sulfonyl groups can favor specific isomeric forms of the complex through non-covalent interactions. waikato.ac.nz Similarly, the thiazolyl group in MTHTU could influence the geometry and stability of the complexes through both its electronic nature and its potential for chelation. The reaction output and coordination ability of thiourea ligands have been observed to be strongly dependent on the nature of the substituents. mdpi.comnih.gov

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for gaining deeper insights into the metal-ligand bonding and electronic structure of coordination complexes. For complexes of MTHTU, DFT calculations can be used to:

Optimize the geometry of the complexes and compare the calculated structural parameters with experimental data from X-ray crystallography.

Analyze the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis, which can provide information about the charge distribution and the extent of covalent character in the coordinate bonds.

Simulate the electronic spectra by calculating the energies of the molecular orbitals and the transitions between them. This can aid in the assignment of the experimentally observed absorption bands.

Investigate the relative stabilities of different possible isomers and coordination modes.

Computational studies on similar thiourea complexes have successfully predicted their structures and electronic properties. mdpi.com For example, DFT calculations have been used to rationalize the preference for certain coordination isomers in sulfonylthiourea complexes. waikato.ac.nz In the context of MTHTU complexes, theoretical studies could help to elucidate the electronic influence of the methyl and thiazolyl substituents on the ligand's coordination properties and the stability of the resulting complexes. Molecular docking studies have also been employed to predict the binding interactions of thiourea-based compounds. nih.govresearchgate.net

Chemical Reactivity and Derivatization

Reactions at the Thiourea (B124793) Functionality

The thiourea group, H₃C-NH-C(=S)-NH-thiazole, contains two nitrogen atoms and a sulfur atom, all of which possess lone pairs of electrons, rendering the unit highly nucleophilic. Reactions typically occur at the sulfur atom or one of the nitrogen atoms.

The nitrogen atoms of the thiourea unit can undergo alkylation and acylation, although the regioselectivity of these reactions can be influenced by the electronic and steric environment of each nitrogen.

N-Alkylation: The introduction of alkyl groups onto the thiourea nitrogens can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution. The regioselectivity, determining whether alkylation occurs at the methyl-substituted nitrogen (N-1) or the thiazole-substituted nitrogen (N-3), can depend on factors such as the base used and the nature of the alkylating agent. Generally, alkylation of unsymmetrical thioureas can lead to a mixture of products.

N-Acylation: Acylation of thioureas with agents like acid chlorides or anhydrides typically yields N-acylthioureas. These reactions are often regioselective, with acylation favoring the less sterically hindered or more basic nitrogen atom. For unsymmetrical thioureas, acylation often occurs at the amine with the lower pKa value. researchgate.net The synthesis of N-acyl thiourea derivatives frequently involves the reaction of an amine with an acyl isothiocyanate, which is a common strategy in organic synthesis. nih.gov

Table 1: General N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent (Example) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-methyl-3-(2-thiazolyl)-2-thiourea |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-1-methyl-3-(2-thiazolyl)-2-thiourea |

Cyclization Reactions Involving the Thiourea Unit

The thiourea moiety is a valuable precursor for the synthesis of various heterocyclic systems. These cyclization reactions typically involve reacting the thiourea with a bifunctional electrophile.

Thiazole (B1198619) Synthesis (Hantzsch Reaction): While the parent compound already contains a thiazole, the thiourea unit itself can react with α-haloketones to form a new 2-aminothiazole (B372263) ring. This is a classic Hantzsch thiazole synthesis. nih.govresearchgate.net

Pyrimidine (B1678525) Synthesis: Condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine derivatives, specifically thiopyrimidines. wikipedia.org

Thiadiazole Formation: Oxidative cyclization or reaction with specific reagents can lead to the formation of thiadiazole rings. For instance, treatment of dithiourea derivatives with methanesulfonyl chloride can initiate a multistep cyclization to yield thiadiazoles. nih.gov

Domino Reactions: A domino alkylation-cyclization sequence using reagents like propargyl bromides can provide a rapid route to substituted 2-aminothiazoles under microwave irradiation. organic-chemistry.org

Table 2: Representative Cyclization Reactions

| Reagent Class | Resulting Heterocycle |

|---|---|

| α-Haloketone | Thiazole |

| β-Dicarbonyl Compound | Pyrimidine |

| Propargyl Bromide | Substituted Thiazole |

Reactions at the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms and the electron-donating N-methylthiourea substituent at the C2 position.

The thiazole ring can undergo electrophilic aromatic substitution. The position of attack is dictated by the electron density of the ring carbons.

Site of Substitution: Calculated π-electron densities and experimental evidence for thiazoles indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. pharmaguideline.comwikipedia.orgchemicalbook.com The C4 position is nearly neutral, while the C2 position is electron-deficient. pharmaguideline.com The electron-donating character of the substituent at C2 in 1-methyl-3-(2-thiazolyl)-2-thiourea is expected to further activate the C5 position towards electrophiles.

Typical Reactions: Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions, although thiazoles often require specific conditions for these transformations to proceed efficiently. pharmaguideline.com

Table 3: Electrophilic Substitution on the Thiazole Ring

| Reaction | Preferred Position | Activating Influence |

|---|---|---|

| Halogenation | C5 | C2-thiourea group |

| Nitration | C5 | C2-thiourea group |

| Sulfonation | C5 | C2-thiourea group |

Nucleophilic Attack and Ring Transformations

Due to the electronegativity of the nitrogen atom, the C2 position of the thiazole ring is electron-deficient and susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com

Direct Nucleophilic Substitution: This reaction is generally difficult on an unsubstituted thiazole ring and requires either a strong nucleophile or activation of the ring. pharmaguideline.com The presence of a leaving group at the C2 position would facilitate substitution.

Deprotonation at C2: The proton at the C2 position of a thiazole ring is acidic and can be removed by strong bases like organolithium compounds. wikipedia.org The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles.

Ring Transformations: Under certain conditions, thiazoles can undergo cycloaddition reactions, which may be followed by extrusion of sulfur to yield pyridine (B92270) derivatives. wikipedia.org

The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and is basic, allowing it to react with electrophiles, particularly alkylating agents. pharmaguideline.com

Thiazolium Salt Formation: The reaction of the thiazole with alkyl halides leads to the formation of N-alkyl thiazolium salts. pharmaguideline.comwikipedia.org This quaternization process increases the acidity of the proton at the C2 position, making it more susceptible to deprotonation and subsequent reactions. pharmaguideline.comwikipedia.org These thiazolium salts are important as catalysts in reactions like the Stetter reaction and benzoin (B196080) condensation. wikipedia.org

Table 4: Reactions at the Thiazole Nitrogen

| Reaction Type | Reagent | Product | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Thiazolium Salt | Activates C2 position, Catalyst precursor |

Rearrangement Reactions (e.g., Sigmatropic Shifts of Related Hydrazines)

While specific studies on the sigmatropic rearrangements of 1-methyl-3-(2-thiazolyl)-2-thiourea are not extensively documented in peer-reviewed literature, the structural motifs present in the molecule—namely the thiazole ring and the thiourea backbone—suggest a potential for such reactions, particularly in analogous hydrazine (B178648) systems. Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a pi-conjugated system. The feasibility and pathway of these intramolecular rearrangements are governed by the principles of orbital symmetry.

In hypothetical hydrazine derivatives structurally related to 1-methyl-3-(2-thiazolyl)-2-thiourea, semanticscholar.orgsemanticscholar.org-sigmatropic shifts, such as the aza-Cope rearrangement, could be envisioned. For a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to occur, a hexa-atomic chain with double bonds at the 1,5-positions is typically required. A hypothetical scenario could involve the tautomeric form of a related thiazolyl hydrazine derivative, which might then undergo a rearrangement under thermal or photochemical conditions. The propensity for such a reaction would be influenced by the nature of the substituents on both the thiazole ring and the hydrazine moiety, which can affect the electronic and steric characteristics of the transition state.

Furthermore, [1,j]-sigmatropic shifts, involving the migration of a group along a pi system, could also be a theoretical possibility. For instance, a hydrogen or an alkyl group could potentially migrate from a nitrogen atom to the thiazole ring. The allowedness of such shifts (suprafacial or antarafacial) would be dictated by the Woodward-Hoffmann rules, depending on the number of electrons involved in the cyclic transition state. However, without experimental data on 1-methyl-3-(2-thiazolyl)-2-thiourea or its close hydrazine analogs, these potential rearrangement pathways remain speculative.

The following table outlines the general classifications of sigmatropic shifts and the theoretical requirements for their occurrence in related systems.

| Type of Sigmatropic Shift | Migrating Group | Pi-System Length | General Requirements & Stereochemistry |

| semanticscholar.orgnih.gov-Shift | H, Alkyl | 3 | Thermal (4e): Antarafacial; Photochemical (4e): Suprafacial |

| nih.govnih.gov-Shift | H, Alkyl | 5 | Thermal (6e): Suprafacial; Photochemical (6e): Antarafacial |

| nih.govresearchgate.net-Shift | H, Alkyl | 7 | Thermal (8e): Antarafacial; Photochemical (8e): Suprafacial |

| semanticscholar.orgsemanticscholar.org-Shift (e.g., aza-Cope) | C, N | 6 (1,5-diene) | Thermal (6e): Suprafacial-suprafacial (chair-like transition state favored) |

Utilization in Organic Synthesis as a Ligand or Reagent (e.g., C-H Arylation)

The chemical structure of 1-methyl-3-(2-thiazolyl)-2-thiourea, featuring both a soft sulfur donor and multiple nitrogen atoms, makes it a promising candidate for application as a ligand in organometallic catalysis. The thiazole ring itself is a common motif in ligands due to the coordinating ability of the nitrogen atom. researchgate.net The thiourea moiety is also a well-established functional group for ligand design, capable of coordinating to metal centers through its sulfur atom or, in some cases, through both sulfur and nitrogen atoms, forming a chelate ring. nih.gov

The combination of the thiazole and thiourea functionalities within the same molecule presents several potential coordination modes. It could act as a monodentate ligand, coordinating through the thiazole nitrogen or the thiourea sulfur. Alternatively, it could function as a bidentate ligand, forming a chelate ring with a metal center. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

In the context of C-H arylation, palladium-catalyzed reactions often rely on directing groups to achieve high selectivity. nih.govnih.gov A ligand that can coordinate to the palladium catalyst and also interact with a specific C-H bond in the substrate can facilitate its activation and subsequent functionalization. While there are no specific reports detailing the use of 1-methyl-3-(2-thiazolyl)-2-thiourea as a ligand in C-H arylation, its structural features suggest it could be explored for such purposes. The thiazole nitrogen could potentially act as a directing group, bringing a palladium center into proximity with a target C-H bond.

The table below summarizes the potential donor atoms in 1-methyl-3-(2-thiazolyl)-2-thiourea and their general roles in coordination chemistry.

| Potential Donor Atom | Functional Group | Hard/Soft Character | Common Coordination Behavior |

| Thiazole Nitrogen | Thiazole | Borderline | Coordinates to a wide range of transition metals. |

| Thiourea Sulfur | Thiourea | Soft | Prefers coordination to soft metals like Palladium(II). |

| Thiourea Nitrogen | Thiourea | Hard | Can participate in chelation, often with the sulfur atom. |

The versatility of thiourea derivatives in organic synthesis extends beyond their role as ligands. They can also serve as reagents or building blocks for the synthesis of various heterocyclic compounds. For instance, the reaction of thiourea derivatives with α-haloketones is a classic method for the synthesis of 2-aminothiazoles (Hantzsch thiazole synthesis). organic-chemistry.org Although 1-methyl-3-(2-thiazolyl)-2-thiourea already contains a thiazole ring, its thiourea functionality could potentially be utilized in reactions to construct other heterocyclic systems.

Advanced Analytical Techniques for Characterization of Complex Systems

Hyphenated Techniques (e.g., LC-MS, GC-MS for Mixture Analysis)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing Urea, 1-methyl-3-(2-thiazolyl)-2-thio-.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the separation, detection, and identification of non-volatile and thermally labile compounds like Urea, 1-methyl-3-(2-thiazolyl)-2-thio-. In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) system can be employed to separate the target compound from impurities or other components in a mixture. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ as the base peak, allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which is crucial for confirming the elemental composition.

Fragmentation of the parent ion using tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation pattern of Urea, 1-methyl-3-(2-thiazolyl)-2-thio- is expected to involve characteristic cleavages of the thiourea (B124793) and thiazole (B1198619) moieties.

Gas Chromatography-Mass Spectrometry (GC-MS) may be less suitable for the direct analysis of Urea, 1-methyl-3-(2-thiazolyl)-2-thio- due to its relatively low volatility and potential for thermal degradation. However, derivatization of the molecule to increase its volatility and thermal stability could enable GC-MS analysis. For instance, silylation of the amine protons could be a viable strategy. In such a case, the electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak and characteristic fragment ions resulting from the cleavage of the thiazole ring and the thiourea backbone.

| Technique | Sample Preparation | Expected Molecular Ion (m/z) | Potential Key Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS (ESI+) | Dissolution in a suitable solvent (e.g., methanol, acetonitrile) | [M+H]⁺ | Fragments from cleavage of C-N and C-S bonds, thiazole ring fragments |

| GC-MS (EI) with Derivatization | Derivatization (e.g., silylation) to increase volatility | [M]⁺ or [M-derivatizing group]⁺ | Fragments corresponding to the thiazole moiety, methyl isothiocyanate, and derivatized amine fragments |

Solid-State Nuclear Magnetic Resonance (SSNMR) for Amorphous or Microcrystalline Samples

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including amorphous and microcrystalline forms of Urea, 1-methyl-3-(2-thiazolyl)-2-thio-. Unlike solution-state NMR, which provides information on the time-averaged structure of a molecule, SSNMR probes the local environment of nuclei in the solid state.

For Urea, 1-methyl-3-(2-thiazolyl)-2-thio-, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR experiments would be particularly informative. The ¹³C CP/MAS spectrum would reveal distinct signals for each carbon atom in the molecule, with chemical shifts sensitive to the local conformation and intermolecular interactions, such as hydrogen bonding involving the thiourea group. Polymorphism, or the existence of different crystalline forms, would be readily detectable as different sets of chemical shifts.

In an amorphous sample, the SSNMR signals would be significantly broader compared to a crystalline sample due to the distribution of local environments. The degree of broadening can provide insights into the extent of disorder within the amorphous phase.

Two-dimensional SSNMR experiments can provide further structural details. For instance, a ¹H-¹³C Heteronuclear Correlation (HETCOR) experiment can establish connectivity between protons and carbons, aiding in the assignment of the ¹³C signals.

| Nucleus | SSNMR Experiment | Information Obtained | Expected Chemical Shift Ranges (ppm) |

|---|---|---|---|

| ¹³C | CP/MAS | Polymorphism, conformation, intermolecular interactions | Thio-carbonyl (C=S): 180-200; Thiazole carbons: 110-160; Methyl carbon: 20-40 |

| ¹⁵N | CP/MAS | Hydrogen bonding environment of the nitrogen atoms | Thiourea nitrogens: 80-120; Thiazole nitrogen: 200-250 |

| ¹H-¹³C | HETCOR | Proton-carbon connectivities for spectral assignment | N/A |

Chiroptical Spectroscopies (e.g., Vibrational Circular Dichroism) for Chiral Derivatives